molecular formula C22H17ClN4O B2781127 N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide CAS No. 329786-80-3

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

Cat. No. B2781127
CAS RN: 329786-80-3
M. Wt: 388.86
InChI Key: ONSNHMNEKDNWLE-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Molecular Structure Analysis

While the specific molecular structure of “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” is not available, a related compound, “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, has a molecular formula of C15H12ClN5 and a molecular weight of 297.75.


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place . Without specific information on “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For the related compound “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, the molecular formula is C15H12ClN5 and the molecular weight is 297.75.

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives have been found to exhibit anti-cancer properties . They can be used in the development of drugs for the treatment of various types of cancers.

Anti-Inflammatory Activity

These compounds have shown anti-inflammatory effects . They could be used in the creation of drugs for conditions that involve inflammation.

Anti-Bacterial Activity

Quinazoline derivatives have demonstrated antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Analgesic Activity

These compounds have been found to have analgesic (pain-relieving) effects . This could lead to the development of new pain management medications.

Anti-Viral Activity

Quinazoline derivatives have shown anti-viral properties . They could be used in the creation of antiviral drugs.

Anti-Malarial Activity

These compounds have demonstrated anti-malarial effects . They could potentially be used in the development of drugs to treat or prevent malaria.

Mechanism of Action

The mechanism of action of quinazoline derivatives can also vary widely, depending on their specific chemical structure and the biological system in which they are acting . Some quinazoline derivatives have shown anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .

Future Directions

Quinazoline and quinazolinone derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and investigating their potential therapeutic applications.

properties

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSNHMNEKDNWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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